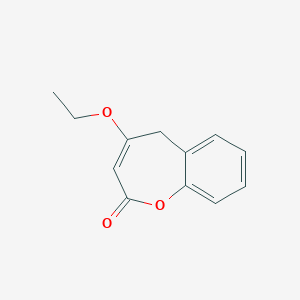
4-Ethoxy-5H-1-benzoxepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-benzoxepin-2(5H)-one is an organic compound that belongs to the class of benzoxepins Benzoxepins are heterocyclic compounds containing a benzene ring fused to an oxepin ring The ethoxy group at the fourth position and the ketone group at the second position are characteristic features of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-benzoxepin-2(5H)-one typically involves the following steps:
-
Formation of the Benzoxepin Ring: : The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative and an appropriate alkyne or alkene. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.
-
Introduction of the Ethoxy Group: : The ethoxy group can be introduced through an etherification reaction. This involves reacting the intermediate benzoxepin compound with an ethylating agent, such as ethyl iodide, in the presence of a base, such as potassium carbonate, under anhydrous conditions.
-
Oxidation to Form the Ketone: : The final step involves the oxidation of the intermediate compound to introduce the ketone group at the second position. This can be achieved using an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions.
Industrial Production Methods
Industrial production of 4-Ethoxy-1-benzoxepin-2(5H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1-benzoxepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, particularly at the double bonds in the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base.
Addition: Electrophiles such as halogens or nucleophiles such as amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Addition: Adducts formed by the addition of electrophiles or nucleophiles to the benzoxepin ring.
Applications De Recherche Scientifique
4-Ethoxy-1-benzoxepin-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-benzoxepin-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, such as inflammatory pathways, cell signaling pathways, or metabolic pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Ethoxy-1-benzoxepin-2(5H)-one can be compared with other benzoxepin derivatives, such as:
4-Methoxy-1-benzoxepin-2(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and biological properties.
4-Propoxy-1-benzoxepin-2(5H)-one: Similar structure but with a propoxy group. It may exhibit different solubility and pharmacokinetic properties.
4-Hydroxy-1-benzoxepin-2(5H)-one: Similar structure but with a hydroxy group. It may have different hydrogen bonding capabilities and reactivity.
Propriétés
Numéro CAS |
186135-55-7 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-ethoxy-5H-1-benzoxepin-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-14-10-7-9-5-3-4-6-11(9)15-12(13)8-10/h3-6,8H,2,7H2,1H3 |
Clé InChI |
OEFXMXAQWZPQHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)OC2=CC=CC=C2C1 |
SMILES canonique |
CCOC1=CC(=O)OC2=CC=CC=C2C1 |
Synonymes |
1-Benzoxepin-2(5H)-one,4-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


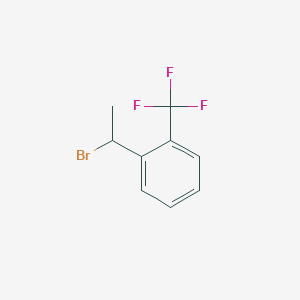

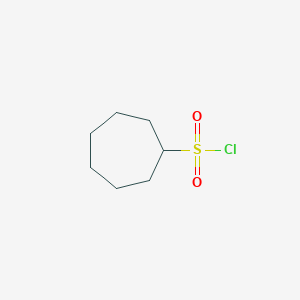
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)
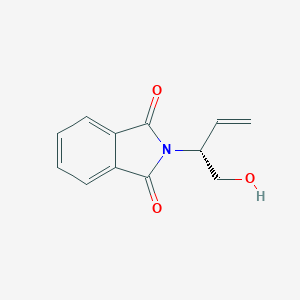


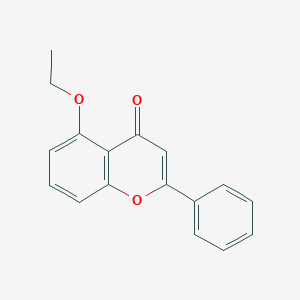

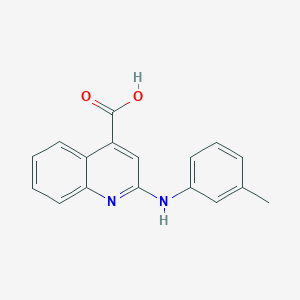
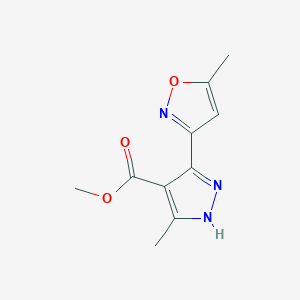
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
